molecular formula C26H24N4O3 B12015517 N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-97-2

N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12015517
CAS No.: 634896-97-2
M. Wt: 440.5 g/mol
InChI Key: OUVKXOHGEVTBHW-JVWAILMASA-N
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Description

N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with the molecular formula C23H22N2O3. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step reaction process. The initial step often includes the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

634896-97-2

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-18-6-8-19(9-7-18)17-33-22-12-10-21(11-13-22)24-15-25(29-28-24)26(31)30-27-16-20-4-3-5-23(14-20)32-2/h3-16H,17H2,1-2H3,(H,28,29)(H,30,31)/b27-16+

InChI Key

OUVKXOHGEVTBHW-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)OC

Origin of Product

United States

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